![molecular formula C11H13N3O3S B112716 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 51543-31-8](/img/structure/B112716.png)
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
“4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a compound with the molecular formula C10H14N4O4S. It has an average mass of 286.308 Da and a monoisotopic mass of 286.073578 Da .
Molecular Structure Analysis
The molecular structure of this compound reveals a one-dimensional polymeric chain. In this polymeric structure, one of the silver (Ag1) forms a pentadentate geometry, where in the coordination geometry of the second silver (Ag2) is tetradentate .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 659.4±65.0 °C at 760 mmHg, and a flash point of 352.6±34.3 °C. It also has a molar refractivity of 99.6±0.4 cm3, a polar surface area of 161 Å2, and a molar volume of 262.2±3.0 cm3 .Scientific Research Applications
Medicine: Antibacterial Agent
This compound is a derivative of sulfamethoxazole, a bacteriostatic antibiotic belonging to the sulfonamide class . It inhibits the synthesis of dihydrofolic acid in bacteria by blocking the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. It’s used in treating various infections, including respiratory diseases like pneumonia, gastroenteritis, and coccidiosis .
Agriculture: Veterinary Medicine
In the agricultural sector, particularly in veterinary medicine, this compound is utilized for its antibacterial properties. It’s effective against a range of diseases in livestock, such as swine dysentery and avian cholera. When combined with trimethoprim, it enhances antibacterial efficacy, which is beneficial for treating animals with severe infections .
Materials Science: Analytical Chemistry
In materials science, specifically analytical chemistry, 4-amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide serves as an analytical reference standard. It’s used in chromatography and spectrometry for the quantification of various analytes in complex mixtures due to its stable molecular structure .
Environmental Science: Water Treatment
This compound’s role in environmental science is significant, particularly in water treatment processes. Its antibacterial properties are useful in the purification of water, ensuring that harmful bacteria are eliminated, thus making water safe for consumption and use in agriculture .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is used in enzyme inhibition studies. Its ability to inhibit dihydropteroate synthase makes it a valuable tool for researchers studying the metabolic pathways of bacteria and the mechanisms of antibiotic resistance .
Pharmacology: Drug Synthesis
In pharmacology, 4-amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide is used in the synthesis of various drugs. Its molecular structure allows it to be a building block for creating more complex compounds with specific therapeutic effects, such as combination drugs used in antibacterial therapy .
Future Directions
properties
IUPAC Name |
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNFDAGFYMJPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
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